3-(4-fluorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Overview
Description
3-(4-fluorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a prop-2-en-1-yl group, and a carboxamide group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and a nitrile oxide.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the oxazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the prop-2-en-1-yl group: This can be done through an alkylation reaction, where the oxazole derivative is treated with an appropriate alkylating agent under basic conditions.
Formation of the carboxamide group: This final step involves the conversion of a carboxylic acid derivative on the oxazole ring to a carboxamide group, typically using an amine and a coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form, such as a dihydro-oxazole.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction could produce dihydro-oxazole derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. The prop-2-en-1-yl group may contribute to the compound’s overall lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- 3-(4-bromophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- 3-(4-methoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-7-15-13(17)12-8-11(16-18-12)9-3-5-10(14)6-4-9/h2-6,12H,1,7-8H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXGLCYDDIKPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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